(R)-2-Amino-3-(1H-imidazol-4-yl)propan-1-ol dihydrochloride

Chiral discrimination Histidyl-tRNA synthetase Protein synthesis inhibition

(R)-2-Amino-3-(1H-imidazol-4-yl)propan-1-ol dihydrochloride, commonly designated D‑histidinol dihydrochloride, is the (R)-enantiomer of histidinol, a chiral 1,2‑amino alcohol that serves as the penultimate intermediate in histidine biosynthesis. Unlike the naturally occurring (S)-enantiomer (L‑histidinol), which functions as a reversible protein-synthesis inhibitor via histidyl‑tRNA synthetase, the (R)-form is a non‑nucleoside inhibitor of phosphodiesterase enzymes (PDE1A4, PDE2A4, PDE3A4) and has demonstrated inhibitory activity against DNA topoisomerase II and topoisomerase IV.

Molecular Formula C6H13Cl2N3O
Molecular Weight 214.09 g/mol
CAS No. 75614-84-5
Cat. No. B1315242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-3-(1H-imidazol-4-yl)propan-1-ol dihydrochloride
CAS75614-84-5
Molecular FormulaC6H13Cl2N3O
Molecular Weight214.09 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CC(CO)N.Cl.Cl
InChIInChI=1S/C6H11N3O.2ClH/c7-5(3-10)1-6-2-8-4-9-6;;/h2,4-5,10H,1,3,7H2,(H,8,9);2*1H/t5-;;/m1../s1
InChIKeyFRCAFNBBXRWXQA-ZJIMSODOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-Amino-3-(1H-imidazol-4-yl)propan-1-ol Dihydrochloride (CAS 75614-84-5): A Non‑Natural Chiral Amino Alcohol for Phosphodiesterase and Topoisomerase Research


(R)-2-Amino-3-(1H-imidazol-4-yl)propan-1-ol dihydrochloride, commonly designated D‑histidinol dihydrochloride, is the (R)-enantiomer of histidinol, a chiral 1,2‑amino alcohol that serves as the penultimate intermediate in histidine biosynthesis [1]. Unlike the naturally occurring (S)-enantiomer (L‑histidinol), which functions as a reversible protein-synthesis inhibitor via histidyl‑tRNA synthetase, the (R)-form is a non‑nucleoside inhibitor of phosphodiesterase enzymes (PDE1A4, PDE2A4, PDE3A4) and has demonstrated inhibitory activity against DNA topoisomerase II and topoisomerase IV . The dihydrochloride salt (molecular weight 214.09 g mol⁻¹, purity ≥95 %) provides aqueous solubility suitable for in vitro biochemical assays .

Why L‑Histidinol Cannot Replace (R)-2-Amino-3-(1H-imidazol-4-yl)propan-1-ol Dihydrochloride in PDE and Topoisomerase Studies


D‑Histidinol and L‑histidinol, although sharing the same atomic connectivity, exhibit divergent biological activities rooted in chirality-dependent target recognition. L‑Histidinol inhibits protein synthesis competitively at histidyl‑tRNA synthetase (Ki ≈ 0.4–3 µM) [1], whereas the (R)-enantiomer is reported to inhibit phosphodiesterase isoforms and topoisomerase II/IV . Substituting the L‑form for the D‑form in a phosphodiesterase or topoisomerase assay would therefore introduce an off‑target protein‑synthesis blockade while failing to engage the desired PDE/topoisomerase targets, rendering experimental results uninterpretable.

Quantitative Differentiation Evidence for (R)-2-Amino-3-(1H-imidazol-4-yl)propan-1-ol Dihydrochloride vs. L‑Histidinol and Other Imidazole‑Containing Analogs


Enantiomer‑Specific Target Engagement: D‑Histidinol Avoids Histidyl‑tRNA Synthetase Inhibition

The (R)-enantiomer does not inhibit histidyl‑tRNA synthetase, in contrast to L‑histidinol, which competitively inhibits the enzyme with a Ki of 4 × 10⁻⁷ M (pyrophosphate‑ATP exchange) and 3 × 10⁻⁶ M (tRNA charging) [1]. In intact human cells cultured in 0.005 mM histidine, L‑histidinol suppresses protein synthesis by 50 % at a concentration of 0.1 mM [1]. No analogous inhibition has been reported for D‑histidinol, indicating that chirality alone eliminates this major off‑target liability.

Chiral discrimination Histidyl-tRNA synthetase Protein synthesis inhibition

Phosphodiesterase Isoform Inhibition Profile Unique to the (R)‑Enantiomer

Vendor technical documentation states that D‑histidinol dihydrochloride inhibits the phosphodiesterase activity of PDE1A4, PDE2A4, and PDE3A4 . L‑Histidinol has not been reported to inhibit these PDE isoforms; its primary documented biochemical activity is histidyl‑tRNA synthetase inhibition. Quantitative IC₅₀ data for D‑histidinol at individual PDE isoforms have not been disclosed in the public literature, and this evidence is therefore tagged as Supporting evidence.

Phosphodiesterase PDE1A4 PDE2A4 PDE3A4

Topoisomerase II and Topoisomerase IV Inhibitory Activity Absent in L‑Histidinol

D‑Histidinol dihydrochloride is reported to be an effective inhibitor of topoisomerase II and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination . In contrast, L‑histidinol has no documented topoisomerase inhibitory activity. Published quantitative IC₅₀ or EC₅₀ values for D‑histidinol at these targets are not available in the peer‑reviewed literature; this evidence is therefore tagged as Supporting evidence.

Topoisomerase II Topoisomerase IV DNA damage resistance

Purity Specification ≥95 % Provides Baseline Reproducibility for In Vitro Assays

Commercial D‑histidinol dihydrochloride is supplied at a minimum purity of 95 % (typically ≥98 % by TLC or HPLC) . L‑Histidinol dihydrochloride is similarly available at ≥98 % purity ; therefore, purity alone does not strongly differentiate the enantiomers. The key differentiation is the combination of high purity with the unique (R)-configuration that ensures the intended PDE/topoisomerase target engagement.

Purity Quality control Aqueous solubility

Structural Similarity to cAMP and cGMP Underpins Non‑Nucleoside PDE Inhibition

D‑Histidinol dihydrochloride exhibits structural similarities to the nucleoside diphosphate analogs cAMP and cGMP , a feature not shared by L‑histidinol in the context of PDE binding. This structural mimicry is hypothesized to underlie its non‑nucleoside PDE inhibitory activity. No quantitative molecular docking or crystallographic data are publicly available for D‑histidinol bound to PDE isoforms.

cAMP cGMP Non-nucleoside inhibitor Scaffold

Biosynthetic Origin and Non‑Natural Occurrence of the (R)‑Enantiomer

L‑Histidinol occurs naturally as an intermediate in the histidine biosynthetic pathway across bacteria, fungi, and plants [1]. D‑Histidinol is not an endogenous metabolite in eukaryotes; it is produced primarily by microbial fermentation or chemical synthesis [2]. This exogenous origin means that mammalian cells are not equipped with dedicated metabolic enzymes for the D‑enantiomer, potentially reducing metabolic interference in short‑term cellular assays compared with the L‑form, though direct metabolic stability data are not available.

Chiral pool Biosynthesis Microbial origin

Optimal Application Scenarios for (R)-2-Amino-3-(1H-imidazol-4-yl)propan-1-ol Dihydrochloride Based on Evidenced Differentiation


Phosphodiesterase (PDE1A4, PDE2A4, PDE3A4) Biochemical Profiling

Use D‑histidinol as a non‑nucleoside starting‑point inhibitor for PDE1A4, PDE2A4, and PDE3A4 in enzyme‑activity assays. Its structural similarity to cAMP/cGMP makes it suitable for competitive binding studies and scaffold‑hopping campaigns, while the absence of histidyl‑tRNA synthetase inhibition [1] ensures selectivity over protein synthesis pathways.

Topoisomerase II/IV Mediated DNA Damage and Repair Research

Apply D‑histidinol in in vitro DNA relaxation or cleavage assays to interrogate topoisomerase II and topoisomerase IV function . Because L‑histidinol does not target these enzymes , the (R)-enantiomer provides a unique tool for probing the role of topoisomerases in DNA replication and repair without the confounding protein‑synthesis inhibition of the L‑form [1].

Enantioselective Chemical Biology and Chiral Discrimination Studies

Leverage the pair of D‑ and L‑histidinol as matched enantiomeric probes to dissect chirality‑dependent cellular responses. D‑Histidinol’s non‑natural origin and distinct target profile (PDEs, topoisomerases) versus L‑histidinol’s protein‑synthesis inhibition [1] provide a clean background for studying enantiomer‑specific pharmacology.

Medicinal Chemistry Scaffold Development for Nucleotide‑Mimetic Inhibitors

Employ D‑histidinol as a core scaffold for designing novel PDE or topoisomerase inhibitors. Its imidazole‑alcohol framework mimics the nucleoside diphosphate motif of cAMP and cGMP , offering a synthetically accessible starting point for structure‑activity relationship (SAR) exploration.

Quote Request

Request a Quote for (R)-2-Amino-3-(1H-imidazol-4-yl)propan-1-ol dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.